3-Bromobenzyl 3-{3-nitrophenyl}acrylate
Description
3-Bromobenzyl 3-(3-nitrophenyl)acrylate is an ester derivative characterized by a bromobenzyl group at the 3-position of the benzyl moiety and a 3-nitrophenyl substituent on the acrylate backbone. This compound belongs to the class of α,β-unsaturated esters, which are widely utilized in organic synthesis due to their reactivity in Michael additions, polymerizations, and as intermediates in pharmaceutical development . The presence of electron-withdrawing groups (bromo and nitro) enhances its electrophilicity, making it a candidate for nucleophilic substitution reactions and cross-coupling catalysis.
Properties
Molecular Formula |
C16H12BrNO4 |
|---|---|
Molecular Weight |
362.17 g/mol |
IUPAC Name |
(3-bromophenyl)methyl (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H12BrNO4/c17-14-5-1-4-13(9-14)11-22-16(19)8-7-12-3-2-6-15(10-12)18(20)21/h1-10H,11H2/b8-7+ |
InChI Key |
PGJSLYAXPCYGCK-BQYQJAHWSA-N |
SMILES |
C1=CC(=CC(=C1)Br)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-bromobenzyl 3-(3-nitrophenyl)acrylate with structurally or functionally analogous compounds, focusing on molecular features, synthesis, and applications.
Structural Analogs
Key Observations :
- Functional Group Impact : Replacing the ester with an amide (as in N-benzyl-3-(3-nitrophenyl)acrylamide) introduces hydrogen-bonding capability, which may improve binding affinity in biological systems .
- Electron-Withdrawing Groups : Both the nitro and bromo substituents enhance electrophilicity, but the nitro group at the 3-position (meta) in the target compound may reduce resonance stabilization compared to para-substituted analogs .
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